molecular formula C7H5ClN2 B1456811 6-Chloro-5-methylpyridine-2-carbonitrile CAS No. 875293-89-3

6-Chloro-5-methylpyridine-2-carbonitrile

Cat. No. B1456811
M. Wt: 152.58 g/mol
InChI Key: XUAHTIHTHZLYFK-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridine-2-carbonitrile is a chemical compound with the CAS number 875293-89-3 . It has a molecular weight of 152.58 .


Molecular Structure Analysis

The InChI code for 6-Chloro-5-methylpyridine-2-carbonitrile is 1S/C7H5ClN2/c1-5-2-3-6 (4-9)10-7 (5)8/h2-3H,1H3 .


Chemical Reactions Analysis

6-Chloro-5-methylpyridine-2-carbonitrile has been used as a substrate in a Negishi coupling reaction with an arylzinc halide catalyzed by Pd-NHC .


Physical And Chemical Properties Analysis

6-Chloro-5-methylpyridine-2-carbonitrile is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

6-Chloro-5-methylpyridine-2-carbonitrile is a key intermediate in the synthesis of complex pyridine derivatives. For instance, researchers have developed a novel protocol for synthesizing 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, analyzing its structure through X-ray, IR, NMR, and electronic spectroscopy. This compound exhibits unique optical properties, with absorption and fluorescence maxima observed at 290 nm and 480 nm, respectively, indicating its potential in photophysical studies (Jukić et al., 2010).

Ultrasound-Assisted Synthesis for Corrosion Inhibition

Another intriguing application involves the use of pyridine derivatives, synthesized via ultrasound irradiation, as potential corrosion inhibitors for mild steel in acidic environments. This innovative approach not only highlights the efficiency of ultrasound in chemical synthesis but also opens new avenues for the development of environmentally sustainable corrosion inhibitors (Dandia et al., 2013).

Density Functional Theory (DFT) Studies

The compound has also been the subject of detailed DFT and TD-DFT studies to explore its geometric structure, photophysical properties, and non-linear optical properties. Such investigations are crucial for understanding the electronic structure and potential applications of this molecule in materials science and optical technology (Sakthi et al., 2017).

Antiviral and Antibacterial Applications

Interestingly, derivatives of 6-chloro-5-methylpyridine-2-carbonitrile have been synthesized and tested for their antiviral and antibacterial activities. This demonstrates the compound's role as a versatile building block in medicinal chemistry for developing new therapeutic agents (Attaby et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

properties

IUPAC Name

6-chloro-5-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAHTIHTHZLYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724428
Record name 6-Chloro-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methylpyridine-2-carbonitrile

CAS RN

875293-89-3
Record name 6-Chloro-5-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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